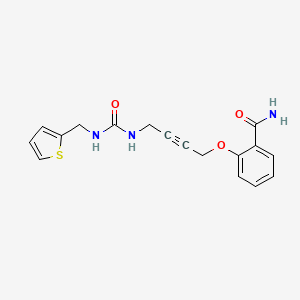
2-((4-(3-(Tiofen-2-ilmetil)ureido)but-2-in-1-il)oxi)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-(3-(Thiophen-2-ylmethyl)ureido)but-2-yn-1-yl)oxy)benzamide is a versatile chemical compound with immense potential for scientific research. This compound is characterized by its unique structure, which includes a thiophene ring, a urea moiety, and a benzamide group. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable compound in various fields of study.
Aplicaciones Científicas De Investigación
2-((4-(3-(Thiophen-2-ylmethyl)ureido)but-2-yn-1-yl)oxy)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and catalysts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(3-(Thiophen-2-ylmethyl)ureido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Thiophene Derivative: The thiophene ring is functionalized with a methyl group through a Friedel-Crafts alkylation reaction.
Urea Formation: The thiophene derivative is then reacted with an isocyanate to form the urea moiety.
Alkyne Addition: The urea derivative undergoes a Sonogashira coupling reaction with an alkyne to introduce the but-2-yn-1-yl group.
Benzamide Formation: Finally, the compound is reacted with a benzoyl chloride derivative to form the benzamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-(3-(Thiophen-2-ylmethyl)ureido)but-2-yn-1-yl)oxy)benzamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzamides.
Mecanismo De Acción
The mechanism of action of 2-((4-(3-(Thiophen-2-ylmethyl)ureido)but-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets. The thiophene ring can interact with aromatic residues in proteins, while the urea moiety can form hydrogen bonds with amino acid side chains. The benzamide group can participate in π-π stacking interactions, enhancing the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((4-(3-(Thiophen-2-ylmethyl)ureido)but-2-yn-1-yl)oxy)benzoic acid
- 2-((4-(3-(Thiophen-2-ylmethyl)ureido)but-2-yn-1-yl)oxy)benzylamine
Uniqueness
2-((4-(3-(Thiophen-2-ylmethyl)ureido)but-2-yn-1-yl)oxy)benzamide is unique due to its combination of a thiophene ring, a urea moiety, and a benzamide group. This unique structure allows it to participate in a variety of chemical reactions and interact with multiple molecular targets, making it a valuable compound for scientific research.
Propiedades
IUPAC Name |
2-[4-(thiophen-2-ylmethylcarbamoylamino)but-2-ynoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c18-16(21)14-7-1-2-8-15(14)23-10-4-3-9-19-17(22)20-12-13-6-5-11-24-13/h1-2,5-8,11H,9-10,12H2,(H2,18,21)(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUNNVJWIBWETI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-methyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2428056.png)
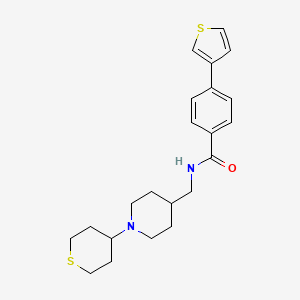
![Methyl 2-bromobenzo[D]thiazole-4-carboxylate](/img/structure/B2428062.png)
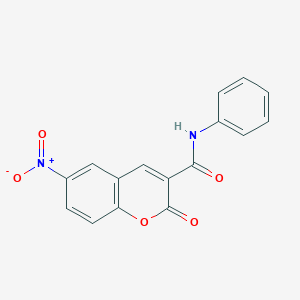

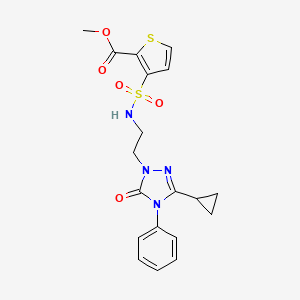
![1-[2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-2-(3,5-dimethylthiophen-2-yl)ethanone;hydrochloride](/img/structure/B2428068.png)
![2-[(1-{[4-(Trifluoromethyl)phenyl]methanesulfonyl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2428069.png)
![3-{[(4-Chloro-2,5-dimethoxyphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2428070.png)
![2-(3-chlorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2428071.png)
![N-Methyl-1-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2428074.png)
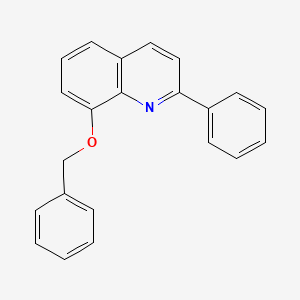
![9-(2,5-dimethoxyphenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2428078.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-methylpyrazine-2-carboxamide](/img/structure/B2428079.png)
